molecular formula C15H13NO5S B1451164 Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 2073891-59-3

Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No. B1451164
CAS RN: 2073891-59-3
M. Wt: 319.3 g/mol
InChI Key: PMRFAKHWNDQKKL-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C15H13NO5S . It has a molecular weight of 319.33 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom, attached to a phenyl ring via a methyl group . The phenyl ring carries two formyl groups and one hydroxy group .


Physical And Chemical Properties Analysis

Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is very slightly soluble in water (0.21 g/L at 25 ºC) . It has a density of 1.389±0.06 g/cm3 at 20 ºC and 760 Torr .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the development of new pharmaceuticals due to its potential biological activity. Its structure, containing both a thiazole ring and a hydroxyphenyl group, suggests it could be a precursor in synthesizing various drugs. For instance, it may serve as an intermediate in creating inhibitors for enzymes like xanthine oxidase, which are relevant in treating gout and related conditions .

Organic Synthesis

In organic chemistry, this compound can be a key intermediate in synthesizing more complex molecules. Its reactive formyl groups make it a candidate for condensation reactions, potentially leading to new organic compounds with diverse applications, including materials science and further drug development .

Material Science

The compound’s molecular structure indicates that it could be used in creating novel materials. For example, the thiazole ring could be incorporated into polymers to enhance their thermal stability or to create new types of conductive materials .

Analytical Chemistry

As a standard or reference compound, it can be used in analytical methods to identify or quantify substances within a mixture. Its unique spectral properties, such as in NMR or IR spectroscopy, make it valuable for method development and calibration .

Agricultural Chemistry

Compounds like Ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate may find applications in developing pesticides or herbicides. The thiazole component is known for its bioactivity, which could be harnessed to control pests or weeds .

Biochemical Research

In biochemical research, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with thiazole or formyl groups. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

properties

IUPAC Name

ethyl 2-(3,5-diformyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-3-21-15(20)13-8(2)16-14(22-13)9-4-10(6-17)12(19)11(5-9)7-18/h4-7,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFAKHWNDQKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C(=C2)C=O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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